(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine
Description
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a 2,5-dimethylphenyl group at the 5 position
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-8(2)9(5-7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKSBVYAGVVIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated pyrimidines.
Scientific Research Applications
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups and the aromatic ring allow it to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Thiophene Derivatives: Exhibits a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a dimethylphenyl group enhances its potential for diverse applications compared to other pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
